Methyl 2-(naphthalen-2-yl)acetate
Overview
Description
Methyl 2-(naphthalen-2-yl)acetate is a chemical compound with the empirical formula C13H12O2 . It has a molecular weight of 200.23 .
Synthesis Analysis
The synthesis of this compound and related compounds has been explored in various studies. For instance, one study discusses the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . Another study mentions the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC)CC1=CC(C=CC=C2)=C2C=C1
. The InChI key for this compound is BGYOCQOJCMPTCY-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid compound . It has an empirical formula of C13H12O2 and a molecular weight of 200.23 . The compound’s SMILES string isO=C(OC)CC1=CC(C=CC=C2)=C2C=C1
and its InChI key is BGYOCQOJCMPTCY-UHFFFAOYSA-N
.
Scientific Research Applications
Chemical Properties and Synthesis
Experimental and Theoretical Characterization : A study by Gültekin et al. (2020) synthesized and characterized a compound similar to methyl 2-(naphthalen-2-yl)acetate, focusing on its structural and chemical properties through experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (DFT) analyses. This research highlights the compound's electrophilic and nucleophilic nature, providing insights into its molecular and chemical properties, such as non-linear optical behaviors (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Synthesis Under Ultrasound Irradiation : Mokhtary and Torabi (2017) reported an efficient method for synthesizing derivatives of this compound using nano magnetite as a catalyst under ultrasound irradiation. This method demonstrates a clean, high-yield synthesis approach for related compounds (Mokhtary & Torabi, 2017).
Potential Applications
Cytotoxicity and Anticancer Evaluation : Salahuddin et al. (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer activity. This study underlines the potential application of this compound derivatives in developing anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Cytotoxic Compounds from Natural Sources : Wosawat et al. (2020) isolated a new (naphthalenyl)methyl acetate derivative from the stems of Diospyros ehretioides, exhibiting significant cytotoxicity against several cancer cell lines. This discovery opens avenues for natural product-based drug discovery using this compound analogs (Wosawat, Senawong, Suchaichit, Suchaichit, Kanokmedhakul, Kanokmedhakul, & Moosophon, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-naphthalen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOCQOJCMPTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031169 | |
Record name | Methyl 2-naphthylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-71-3 | |
Record name | Methyl 2-naphthaleneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2876-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-naphthylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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